2,3-Dimethylphenyl chloroformate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Herbicidal Properties

Research has shown that 2,3-DMD acts as a selective herbicide, targeting broadleaf weeds while leaving grasses relatively unharmed [Source: National Institutes of Health. "[Pubmed] Dichlorophenoxyacetic Acid (2,3-Dimethyldichlorophenoxy) Ester (2,3-DMD)"()]. Its mode of action involves disrupting plant hormone regulation, leading to abnormal growth and ultimately death of the targeted plant [Source: University of California, Riverside. "Dichlorophenoxyacetic Acid (2,4-D)" ].

Environmental Impact

Research has raised concerns about the environmental impact of 2,3-DMD. Studies have shown that it can persist in soil and water for extended periods [Source: Environmental Protection Agency. "[2,3-DICHLOROPHENOXYACETIC ACID (2,3-D)]" ], potentially harming non-target plants and organisms.

Potential Health Risks

Some research suggests that 2,3-DMD may be linked to adverse health effects in humans, including potential carcinogenicity [Source: International Agency for Research on Cancer. "Dichlorophenoxyacetic Acid" ]. However, the evidence is inconclusive, and further research is needed.

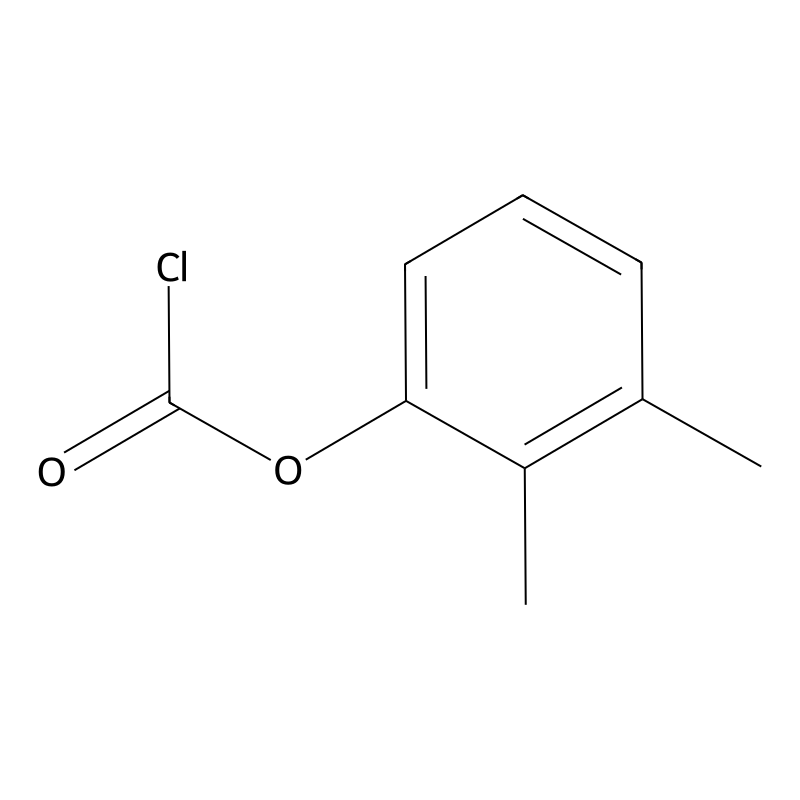

2,3-Dimethylphenyl chloroformate is an organic compound characterized by the presence of a chloroformate functional group attached to a dimethyl-substituted phenyl ring. Its chemical structure can be represented as CHClO. This compound is utilized primarily in organic synthesis, particularly in the formation of esters and in protecting group strategies for alcohols and amines.

- Formation of Esters: It reacts with alcohols to form corresponding esters. For example, when 2,3-dimethylphenyl chloroformate is treated with an alcohol, it produces 2,3-dimethylphenyl esters.

- Nucleophilic Substitution: The chloroformate group can undergo nucleophilic substitution reactions where nucleophiles attack the carbonyl carbon, leading to the formation of various derivatives.

- Reaction with Amines: Similar to alcohols, this compound can react with amines to form carbamate derivatives, which are useful in various synthetic pathways.

These reactions are facilitated by the electrophilic nature of the carbonyl carbon in the chloroformate group, making it a versatile reagent in organic chemistry .

The synthesis of 2,3-dimethylphenyl chloroformate typically involves the reaction of 2,3-dimethylphenol with phosgene or other chlorinating agents. Here are two common methods:

- Direct Chlorination:

- Reagents: Phosgene (COCl) and 2,3-dimethylphenol.

- Procedure: The phenol is treated with phosgene under controlled conditions (temperature and pressure) to yield 2,3-dimethylphenyl chloroformate.

- Using Carbonyl Dichloride:

2,3-Dimethylphenyl chloroformate is primarily used in:

- Organic Synthesis: As a reagent for synthesizing esters and carbamates.

- Protecting Groups: In organic synthesis, it serves as a protecting group for alcohols and amines during multi-step syntheses.

- Pharmaceutical Intermediates: It is utilized in the preparation of various pharmaceutical compounds due to its ability to introduce functional groups selectively .

Research on the interactions of 2,3-dimethylphenyl chloroformate with other compounds has shown that it can participate in multiple pathways involving nucleophiles such as alcohols and amines. These interactions are crucial for understanding its role in synthetic organic chemistry. Studies suggest that the reactivity profile of this compound may vary based on the nature of the nucleophile involved .

Several compounds share structural similarities with 2,3-dimethylphenyl chloroformate. Here are a few notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Chloro-4-methylphenyl chloroformate | Contains a chloroformate group on a methyl-substituted phenyl ring | Greater steric hindrance due to additional methyl group |

| 4-Chlorophenyl chloroformate | A simpler structure with only one chlorine substitution | More reactive towards nucleophiles due to less steric hindrance |

| Phenyl chloroformate | The simplest form without any additional substitutions | Widely used as a standard reagent in organic synthesis |

The uniqueness of 2,3-dimethylphenyl chloroformate lies in its specific substitution pattern on the aromatic ring, which influences its reactivity and selectivity in